physicochemical properties of 3-(3,4-dichlorophenyl)benzenesulfonyl chloride
physicochemical properties of 3-(3,4-dichlorophenyl)benzenesulfonyl chloride
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-(3,4-Dichlorophenyl)benzenesulfonyl Chloride
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. Compounds that offer both a versatile reactive handle and a structurally significant scaffold are of immense value to researchers. 3-(3,4-Dichlorophenyl)benzenesulfonyl chloride emerges as such a compound, integrating the highly reactive sulfonyl chloride moiety with a dichlorinated biphenyl framework. The sulfonyl chloride group is a cornerstone in pharmaceutical synthesis, primarily for its ability to form stable sulfonamide linkages with amines—a functional group present in a vast array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[1] Concurrently, the biphenyl scaffold provides a rigid, well-defined three-dimensional structure that can be optimized for precise interactions with biological targets.
This technical guide provides a comprehensive overview of 3-(3,4-Dichlorophenyl)benzenesulfonyl chloride for researchers, scientists, and drug development professionals. It delves into its core physicochemical properties, predicted reactivity, plausible synthetic routes, and its significant potential as an intermediate in the synthesis of novel, biologically active molecules.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent research and application.
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Chemical Name: 3-(3,4-Dichlorophenyl)benzenesulfonyl chloride
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Synonyms: 3',4'-Dichloro-[1,1'-biphenyl]-3-sulfonyl chloride[2]
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CAS Number: 731779-90-1
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Molecular Formula: C₁₂H₇Cl₃O₂S
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Molecular Weight: 337.61 g/mol
The structure features a biphenyl system where one phenyl ring is substituted with a sulfonyl chloride group at the 3-position, and the other is substituted with chlorine atoms at the 3- and 4-positions. This specific arrangement of atoms dictates its reactivity and steric profile.
Physicochemical Properties
While experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. These properties are critical for planning reactions, purification, and formulation.
| Property | Predicted Value | Source |
| Boiling Point | 451.2 ± 35.0 °C | [2] |
| Density | 1.493 ± 0.06 g/cm³ | [2] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, alcohol) | [3] |
| Stability | Moisture-sensitive; stable under inert, dry conditions.[4][5] | Inferred from analogous sulfonyl chlorides |
The compound's high boiling point is characteristic of its molecular weight and biphenyl structure. Crucially, like most sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, necessitating storage in a dry, inert atmosphere.[4][6]
Reactivity and Mechanistic Insights
The synthetic utility of 3-(3,4-Dichlorophenyl)benzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This sulfur is highly susceptible to nucleophilic attack, making the compound an excellent reagent for introducing the 3-(3,4-dichlorophenyl)benzenesulfonyl moiety into other molecules.
The primary reactions include:
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Sulfonamide Formation: Reacts readily with primary and secondary amines to form highly stable N-substituted sulfonamides. This is the most common application in drug discovery.[1][7]
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Sulfonate Ester Formation: Reacts with alcohols in the presence of a base to yield sulfonate esters. This transforms the hydroxyl group into an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[1]
These reactions are foundational, allowing chemists to build molecular complexity and access a wide range of derivatives for structure-activity relationship (SAR) studies.
Caption: Core reactivity of 3-(3,4-Dichlorophenyl)benzenesulfonyl chloride with nucleophiles.
Proposed Synthesis and Purification Workflow
A robust and scalable synthesis is critical for the practical application of any chemical intermediate. A plausible and efficient route to synthesize 3-(3,4-Dichlorophenyl)benzenesulfonyl chloride involves a two-step process: a Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by chlorosulfonation.
Caption: Proposed two-step synthesis pathway for the target compound.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This protocol details a self-validating system for synthesizing a novel sulfonamide, which serves as a primary application for the title compound. The success of the reaction is confirmed by the formation of a precipitate and subsequent characterization.
Objective: To synthesize N-(Aryl)-3-(3,4-dichlorophenyl)benzenesulfonamide.
Materials:
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3-(3,4-Dichlorophenyl)benzenesulfonyl chloride
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Substituted Aniline (e.g., 4-methoxyaniline)
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Pyridine (as solvent and base)
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Dichloromethane (DCM) as a co-solvent
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ice bath
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 eq) in a mixture of pyridine and DCM (3:1 v/v).
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Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct, driving the reaction to completion. DCM helps to ensure all reagents remain dissolved.
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Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of 3-(3,4-Dichlorophenyl)benzenesulfonyl chloride (1.1 eq) in DCM dropwise over 15 minutes.
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Causality: Slow, cold addition controls the exothermic reaction and prevents potential side reactions. A slight excess of the sulfonyl chloride ensures the complete consumption of the limiting aniline.
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Reaction Monitoring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
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Self-Validation: Each wash step removes specific impurities. The neutralization of the aqueous layer after the HCl wash confirms the removal of the base.
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Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Expected Spectroscopic Characterization
While specific spectra are not available, the expected data can be predicted, providing a benchmark for researchers who synthesize this compound.
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¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm). The protons adjacent to the sulfonyl chloride group will be the most deshielded.
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¹³C NMR: Aromatic carbons would appear in the 120-145 ppm range. The carbon directly attached to the sulfur atom would be significantly downfield.
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Infrared (IR) Spectroscopy: Strong, characteristic absorption bands for the sulfonyl chloride group would be visible, specifically the asymmetric and symmetric S=O stretches, typically found around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[8]
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's mass. A key feature would be the characteristic isotopic pattern of the three chlorine atoms, which provides a definitive signature for the compound's elemental composition.[8]
Applications in Drug Discovery
The title compound is a strategic intermediate for synthesizing libraries of novel sulfonamides. The dichlorophenyl group provides a handle for modulating lipophilicity and can engage in specific hydrophobic or halogen-bonding interactions within a protein's active site. Researchers can react this single sulfonyl chloride with hundreds of different amines to rapidly generate a diverse set of candidate molecules for biological screening, accelerating the hit-to-lead process in drug discovery programs.[1][9]
Safety and Handling
Based on safety data for analogous sulfonyl chlorides, 3-(3,4-Dichlorophenyl)benzenesulfonyl chloride must be handled with significant care.[4][10][11]
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Hazards: Assumed to be corrosive and to cause severe skin burns and eye damage.[10][12] It is moisture-sensitive and will release corrosive HCl gas upon contact with water.[6] May be harmful if inhaled or swallowed.[12]
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Personal Protective Equipment (PPE): Wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[4] All handling should be performed in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[4]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[13]
Conclusion
3-(3,4-Dichlorophenyl)benzenesulfonyl chloride is a high-value chemical intermediate with significant potential for researchers in pharmaceutical and materials science. Its well-defined structure, combined with the versatile reactivity of the sulfonyl chloride group, makes it an ideal building block for the synthesis of complex sulfonamides and other derivatives. While experimental data on the compound itself is sparse, a thorough understanding of its predicted properties, reactivity, and the safety protocols associated with its chemical class allows for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge required to leverage this potent molecule in the pursuit of novel scientific discoveries.
References
- SAFETY D
- SAFETY DATA SHEET - 3,4-Dichlorobenzenesulfonyl chloride. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 2,6-Dichlorobenzene-1-sulfonyl chloride. (2024). Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - 3,4-DICHLOROBENZENESULFONYL CHLORIDE. (2025). ChemicalBook.
- SAFETY DATA SHEET - Benzenesulfonyl Chloride. (2025). TCI Chemicals.
- [3-(3,4-DICHLOROPHENYL)PHENYL]SULFONYL CHLORIDE Product Description. ChemicalBook.
- BENZENESULFONYL CHLORIDE. CAMEO Chemicals.
- 3-(3,5-Dichlorophenyl)Benzenesulfonyl Chloride. Chem-Impex.
- Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. PubChem.
- Coupling reaction of benzenesulphonyl chloride with different substituted arom
- IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs.
- 3,4-DICHLOROBENZENESULFONYL CHLORIDE. Seven Chongqing Chemdad Co., Ltd.
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (2026). PharmaCompass.
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